1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole is a complex organic compound characterized by its unique structural features It contains a pyrazole ring substituted with a sulfonyl group and an aromatic ring with isopropyl, methyl, and propoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The aromatic and pyrazole rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]azepane
- 1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
Uniqueness
1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research fields.
Properties
CAS No. |
1808626-64-3 |
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Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4g/mol |
IUPAC Name |
1-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C16H22N2O3S/c1-5-9-21-15-10-13(4)14(12(2)3)11-16(15)22(19,20)18-8-6-7-17-18/h6-8,10-12H,5,9H2,1-4H3 |
InChI Key |
NFXHZRJDGLCUFF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
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